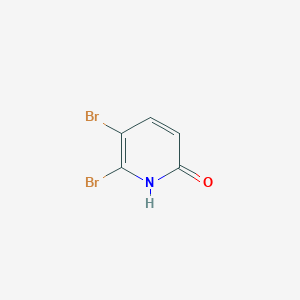
5,6-Dibromopyridin-2-OL
Descripción general
Descripción
5,6-Dibromopyridin-2-ol is a chemical compound with the molecular formula C5H3Br2NO. It has a molecular weight of 252.89 . It is also known by other names such as 5,6-dibromo-1H-pyridin-2-one and 5,6-Dibromopyridin-2 (1H)-one .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The 5 and 6 positions of the ring are substituted with bromine atoms, and the 2 position has a hydroxyl (-OH) group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.89 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
5,6-Dibromopyridin-2-OL is utilized in the synthesis of 2-Aminopyridines, which are key structural cores in bioactive natural products and medicinally important compounds. The selective reactions between 2,6-dibromopyridine and various amines yield 6-bromopyridine-2-amines, crucial for subsequent cross-coupling reactions in medicinal chemistry (Bolliger, Oberholzer, & Frech, 2011).
Material Science Applications
In material science, particularly in the fields of photovoltaics and DNA intercalation, terpyridine derivatives, which include this compound, are significant. These compounds and their transition metal complexes are used in a broad range of applications, from artificial photosynthesis to organic transformations (Winter, Newkome, & Schubert, 2011).
Catalysis and Chemical Transformations
This compound plays a role in catalytic processes, especially in the synthesis of indans, which are important in pharmaceuticals. It is involved in various chemical transformations like bromination and substitution reactions, contributing to the synthesis of complex organic molecules (Sicre, Alonso-Gómez, & Cid, 2006).
Electrocatalytic Applications
In electrochemistry, this compound is used in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process, conducted in ionic liquids, results in the formation of 6-aminonicotinic acid, highlighting the compound's potential in green chemistry applications (Feng, Huang, Liu, & Wang, 2010).
Pharmaceutical Research
In pharmaceutical research, this compound is instrumental in synthesizing various intermediates, which are further functionalized to create bioactive compounds. Its role in the selective formation of mono-arylpyridyl bromides, key intermediates in drug development, is particularly noteworthy (Zhang, Wu, Zhu, Ren, Mak, & Song, 2007).
Propiedades
IUPAC Name |
5,6-dibromo-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJYPOAUOWZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309337 | |
| Record name | 5,6-Dibromo-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-05-4 | |
| Record name | 5,6-Dibromo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dibromo-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid](/img/structure/B3025271.png)
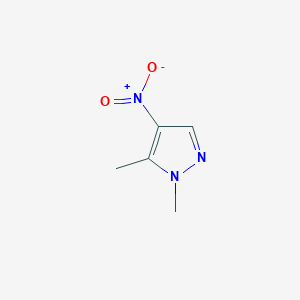


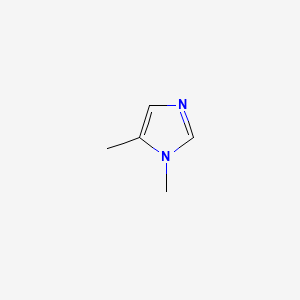


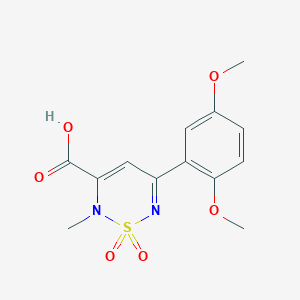
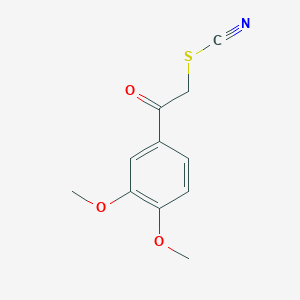
![2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B3025284.png)



